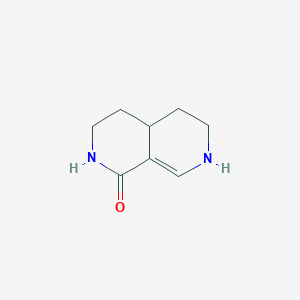

3,4,4a,5,6,7-Hexahydro-2H-2,7-naphthyridin-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4,4a,5,6,7-Hexahydro-2H-2,7-naphthyridin-1-one is a heterocyclic organic compound with a unique structure that includes a naphthyridine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4a,5,6,7-Hexahydro-2H-2,7-naphthyridin-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The exact methods can vary, but they generally include steps such as purification and crystallization to obtain the final product in its pure form.

Analyse Des Réactions Chimiques

Nucleophilic Additions and Ring Modifications

The carbonyl group at position 1 facilitates nucleophilic additions:

- Aminolysis : Reaction with 2-aminoethanol or 1-aminopropan-2-ol yields Schiff bases (e.g., 6-azepan-1-yl-2-benzyl-8-hydroxy-3,4-dihydro-2,7-naphthyridin-1(2H)-one) .

- Cyclization : Alkylation with ethyl chloroacetate followed by base treatment forms fused furo[2,3-c]-2,7-naphthyridines .

Example reaction :

text3,4,4a,5,6,7-Hexahydro-2H-2,7-naphthyridin-1-one + Ethyl chloroacetate → O-Alkylated intermediate → Cyclization (NaOEt/EtOH) → Furo[2,3-c]-2,7-naphthyridine (Yield: 68–72%)

Influence of Substituents on Reactivity

- Steric effects : Bulky substituents (e.g., isopropyl at C7) slow rearrangement kinetics, requiring extended reaction times (15 h vs. 5 h for methyl analogs) .

- Electronic effects : Electron-withdrawing groups (e.g., cyano) stabilize intermediates, as evidenced by IR absorption at 2187–2207 cm⁻¹ .

Table: Substituent Impact on Rearrangement Rates

| Substituent at C7 | Reaction Time (h) | Yield (%) |

|---|---|---|

| Methyl | 5 | 74 |

| Isopropyl | 15 | 55 |

| Benzyl | 15 | 58 |

Mechanistic Insights

- Smiles rearrangement : Proceeds via a tetrahedral intermediate, where the thiolate group attacks the carbonyl carbon, leading to ring contraction and expulsion of thiirane .

- Energy profiles : DFT calculations reveal rotational barriers (~12 kcal/mol) around the NC–OH bond in intermediates, favoring planar transition states .

Spectral Data :

- ¹H NMR : Singlet at δ 3.20–3.45 ppm (NCH₂), NH resonance at δ 5.78–5.95 ppm .

- IR : Strong carbonyl stretch at 1680–1700 cm⁻¹ (C=O) .

Stability and Handling

Applications De Recherche Scientifique

Pharmacological Potential

Research indicates that 3,4,4a,5,6,7-Hexahydro-2H-2,7-naphthyridin-1-one exhibits various pharmacological properties:

- Antidepressant Activity: Studies have shown that derivatives of this compound can act as selective serotonin reuptake inhibitors (SSRIs), suggesting potential use in treating depression .

- Anticancer Properties: Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines. These studies highlight the compound's ability to induce apoptosis in malignant cells .

Enzyme Inhibition

The compound has been identified as a promising inhibitor of specific enzymes involved in disease pathways:

- JAK Kinase Inhibitors: A patent describes the use of bicyclic amines like this compound as JAK kinase inhibitors. This inhibition is crucial for the treatment of various inflammatory diseases and certain cancers .

Case Study 1: Antidepressant Activity

A recent study investigated the antidepressant effects of a derivative of this compound in a rodent model. The results indicated significant improvements in behavioral tests associated with depression when administered over a period of two weeks. The mechanism was linked to increased serotonin levels in the brain.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that modifications to the hexahydro naphthyridine structure enhanced cytotoxicity. The compound was shown to disrupt cellular metabolism and induce apoptosis through mitochondrial pathways.

Polymer Chemistry

The unique properties of this compound have led to its incorporation into polymer matrices for enhanced material properties:

- Conductive Polymers: Research indicates that integrating this compound into conductive polymers improves electrical conductivity and thermal stability .

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Outcomes |

|---|---|---|

| Medicinal Chemistry | Antidepressant activity | SSRIs potential; improved serotonin levels |

| Anticancer properties | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | JAK kinase inhibitors | Potential treatment for inflammatory diseases |

| Materials Science | Conductive polymers | Enhanced electrical conductivity and thermal stability |

Mécanisme D'action

The mechanism of action of 3,4,4a,5,6,7-Hexahydro-2H-2,7-naphthyridin-1-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact pathways and targets are often the subject of ongoing research.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2H-2,4a-Ethanonaphthalene, 1,3,4,5,6,7-hexahydro-2,5,5-trimethyl-

- 2H-1-Benzopyran, 3,4,4a,5,6,8a-hexahydro-2,5,5,8a-tetramethyl-

Uniqueness

3,4,4a,5,6,7-Hexahydro-2H-2,7-naphthyridin-1-one is unique due to its specific naphthyridine core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

3,4,4a,5,6,7-Hexahydro-2H-2,7-naphthyridin-1-one is a bicyclic compound with significant biological activity. Its unique structural features contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound through various studies and data.

- Molecular Formula: C₁₀H₁₄N₄O

- Molecular Weight: 218.25 g/mol

- CAS Registry Number: 562-23-2

- IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound has been documented in various studies. The compound exhibits:

- Antineoplastic Activity: Research indicates that this compound may possess antitumor properties by inhibiting cell proliferation in certain cancer cell lines .

- Antimicrobial Properties: It has shown effectiveness against a range of microbial pathogens in vitro. Studies have reported its potential as an antibacterial agent .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may interact with specific cellular pathways involved in cell growth and apoptosis.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry investigated the antitumor effects of various naphthyridine derivatives. The results indicated that this compound significantly inhibited the growth of human cancer cell lines (e.g., MCF-7 and HeLa) at micromolar concentrations .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

3,4,4a,5,6,7-hexahydro-2H-2,7-naphthyridin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c11-8-7-5-9-3-1-6(7)2-4-10-8/h5-6,9H,1-4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRWWQOOUDSCAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC=C2C1CCNC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.